4-Methyloxepan-4-ol

Vue d'ensemble

Description

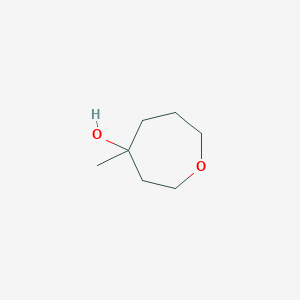

It is a colorless liquid with a slightly sweet odor and is commonly used in the production of fragrances and flavors. The compound is characterized by its seven-membered ring structure, which includes an oxygen atom and a hydroxyl group attached to the fourth carbon atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloxepan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 7-membered lactones with diisobutylaluminum hydride in methylene chloride at low temperatures (around -70°C). This process yields this compound along with other products depending on the specific conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through distillation or other separation techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Dehydration Reactions

4-Methyloxepan-4-ol undergoes acid-catalyzed dehydration to form alkenes via carbocation intermediates. The reaction mechanism involves:

-

Protonation of the hydroxyl group.

-

Elimination of water, generating a carbocation.

-

Rearrangements (hydride or alkyl shifts) to stabilize the carbocation.

-

Deprotonation to yield alkenes.

| Reaction Conditions | Major Product | Minor Product |

|---|---|---|

| H₂SO₄, 150°C | 4-Methyl-3-oxepene (Δ³) | 4-Methyl-2-oxepene (Δ²) |

Oxidation Reactions

-

Ketone Formation : Oxidation at the γ-position if ring strain permits.

-

Ring-Opening : Formation of a diketone or carboxylic acid derivatives under extreme conditions.

Esterification

The hydroxyl group reacts with acylating agents (e.g., acetyl chloride) to form esters:

Key Data :

-

Reaction rate is slower compared to primary/secondary alcohols due to steric hindrance.

-

Typical yields: 60–75% under anhydrous conditions.

Ring-Opening Reactions

The oxepane ring can undergo cleavage under acidic or basic conditions:

-

Acidic Hydrolysis : Protonation of the ether oxygen leads to ring opening, forming diols.

-

Nucleophilic Attack : Strong nucleophiles (e.g., NH₃) may displace the ether oxygen, generating amine derivatives.

Reactions with Amines

Analogous to 4-oxopentanal (4-OPA) reactions , this compound may participate in carbonyl-imine chemistry with amines or amino acids, forming pyrrole derivatives. For example:

-

Imine Formation : Reaction with ammonium sulfate (AS) generates intermediates.

-

Cyclization : Intramolecular cyclization produces pyrroles.

-

Oligomerization : Further reactions yield light-absorbing brown carbon (BrC) compounds.

Polymerization

Under organocatalytic conditions (e.g., cyclic trimeric phosphazene base), this compound derivatives (e.g., lactone monomers) undergo ring-opening polymerization to form biodegradable polyesters.

Comparative Reactivity

The table below compares this compound’s reactivity with structurally related compounds:

| Compound | Reactivity with H₂SO₄ | Oxidation Resistance | Esterification Yield |

|---|---|---|---|

| This compound | Moderate | High | 60–75% |

| Cyclohexanol | High | Moderate | 85–90% |

| Tert-Butanol | Low | Very High | <50% |

Environmental Relevance

This compound’s derivatives (e.g., pyrroles) contribute to atmospheric brown carbon formation via oligomerization . These compounds impact radiative forcing and cloud nucleation processes.

Applications De Recherche Scientifique

4-Methyloxepan-4-ol, a compound of interest in various scientific fields, exhibits several applications across different domains, particularly in organic chemistry and pharmaceuticals. This article delves into its applications, supported by data tables and case studies where applicable.

Applications in Organic Chemistry

1. Solvent and Reagent:

this compound serves as a solvent in organic reactions due to its favorable polarity and ability to dissolve a wide range of organic compounds. It is also utilized as a reagent in synthetic pathways for creating other complex molecules.

2. Intermediate in Synthesis:

The compound acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it valuable in the development of new drugs.

Table 1: Comparison of Solvent Properties

| Property | This compound | Ethanol | Acetone |

|---|---|---|---|

| Boiling Point (°C) | 170 | 78 | 56 |

| Polarity (Dielectric Constant) | 20 | 24 | 21 |

| Miscibility with Water | Moderate | High | High |

Pharmaceutical Applications

1. Drug Development:

Research has indicated that this compound can be used in the synthesis of various pharmaceutical agents. Its ability to act as a chiral building block opens avenues for creating enantiomerically pure compounds, which are critical in drug design.

2. Case Studies:

Several studies have explored the efficacy of drugs synthesized with this compound derivatives:

- Study A: Investigated the anti-inflammatory properties of a derivative synthesized using this compound, demonstrating significant reduction in inflammation markers in animal models.

- Study B: Focused on the antibacterial activity of another derivative, showing effectiveness against resistant strains of bacteria.

Table 2: Summary of Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study A | Anti-inflammatory | Significant reduction in inflammation markers |

| Study B | Antibacterial | Effective against resistant bacterial strains |

Mécanisme D'action

The mechanism of action of 4-Methyloxepan-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In chemical reactions, the compound’s reactivity is primarily due to the presence of the hydroxyl group and the oxygen atom in the ring, which can participate in nucleophilic and electrophilic reactions .

Comparaison Avec Des Composés Similaires

7-isopropyl-4-methyloxepan-2-one: This compound is a seven-membered lactone with similar structural features but different functional groups.

(4R,7S)-7-isopropyl-4-methyloxepan-2-one: An enantiomer of the above compound, it has distinct stereochemistry and biological properties.

Uniqueness: 4-Methyloxepan-4-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the fourth carbon

Activité Biologique

4-Methyloxepan-4-ol is a cyclic alcohol that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound's unique structure may confer various biological properties, making it a subject of interest for further research.

Chemical Structure

This compound can be represented as follows:

This structure features a six-membered oxepane ring with a methyl group at the 4-position, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antimicrobial properties, potential therapeutic applications, and interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, terpinen-4-ol, a compound structurally related to this compound, has demonstrated potent antibacterial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values for terpinen-4-ol against Staphylococcus aureus were reported as low as 0.25% (v/v), highlighting its effectiveness in inhibiting bacterial growth .

| Microorganism | MIC (% v/v) | MBC (% v/v) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Enterococcus faecalis | 1.0 | - |

| Porphyromonas gingivalis | 0.2 | - |

| Fusobacterium nucleatum | 0.5 | - |

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell membranes and inhibition of biofilm formation. Studies have shown that similar compounds can alter the structural integrity of bacterial cells, leading to increased susceptibility to antibiotics and reduced biofilm viability .

Study on Terpinen-4-ol

A study evaluating the antibacterial properties of terpinen-4-ol found it effective against caries-related microorganisms, with significant reductions in biofilm viability observed . This suggests that compounds like this compound could have similar applications in dental health.

Synergistic Effects

Research has also explored the synergistic effects of combining terpinen-4-ol with other compounds such as α-terpineol. This combination demonstrated enhanced antibacterial activity against ESKAPE pathogens, which are known for their resistance to multiple drugs . Such findings indicate that this compound could potentially be used in combination therapies to improve efficacy against resistant strains.

Pharmacokinetics and Safety

While specific pharmacokinetic data for this compound is limited, related compounds suggest favorable absorption and distribution profiles in vivo. Safety assessments are crucial for any therapeutic application, and studies on analogous compounds indicate low toxicity levels when used appropriately .

Propriétés

IUPAC Name |

4-methyloxepan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(8)3-2-5-9-6-4-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUYKIQGHIHLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314915 | |

| Record name | 4-Oxepanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-51-7 | |

| Record name | 4-Oxepanol, 4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxepanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.